molecular formula C20H16N2O7 B3886835 [3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid

[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid

Cat. No.: B3886835
M. Wt: 396.3 g/mol
InChI Key: UHKSXECUZKIXPK-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid” is a chemical compound with the molecular formula C20H16N2O7 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 396.35024 . Other physical and chemical properties are not specified in the available sources.

Scientific Research Applications

Synthesis of IsoxazolylpyrrolonesA study by Sakhno et al. (2021) described the synthesis of isoxazolylpyrrolones, a class of compounds related to [3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-p

Scientific Research Applications of [3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid

Synthesis of Isoxazolylpyrrolones

Sakhno et al. (2021) explored the synthesis of isoxazolylpyrrolones, which are structurally similar to this compound. Their research involved a three-component reaction using α-ketoglutaric acid or its diethyl ester with 3-amino-5-methylisoxazole and aromatic aldehydes. This study contributes to the understanding of the chemical synthesis of complex organic compounds, including pyrrolone derivatives (Sakhno et al., 2021).

Synthesis of New Pyrrol-1-yl Derivatives

Kolyamshin et al. (2021) conducted research on synthesizing new pyrrol-1-yl derivatives, similar in structure to the compound . They focused on the reaction of nitrophenyl-dioxanes with potassium 4-aminobenzoate and subsequent steps involving maleic anhydride and p-toluenesulfonic acid. This study sheds light on the synthesis pathways for creating complex organic molecules with potential applications in various scientific fields (Kolyamshin et al., 2021).

Germination Inhibitory Constituents

Research by Oh et al. (2002) identified germination inhibitory constituents in Erigeron annuus, including compounds structurally related to this compound. These findings suggest the potential application of similar compounds in agriculture, particularly in understanding plant growth and development (Oh et al., 2002).

Synthesis of Pyrazoline Derivatives

Lgaz et al. (2018) studied the synthesis of pyrazoline derivatives, relevant to the compound of interest. They focused on understanding the effectiveness of these derivatives as corrosion inhibitors for mild steel in acidic media, which highlights the potential industrial applications of similar compounds in corrosion prevention (Lgaz et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals and does not make any representation or warranty with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O7/c1-11-2-4-13(5-3-11)18(25)16-17(12-6-8-14(9-7-12)22(28)29)21(10-15(23)24)20(27)19(16)26/h2-9,17,25H,10H2,1H3,(H,23,24)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKSXECUZKIXPK-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid
Reactant of Route 2
[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid
Reactant of Route 3
[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid
Reactant of Route 5
[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid
Reactant of Route 6
[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.